Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a tetrahydropyrido[2,3-d]pyrimidine core. Its structure includes a 4-chlorophenyl group at position 5, a methyl group at position 7, a propylthio substituent at position 2, and an ethyl carboxylate moiety at position 4. The synthesis of such compounds typically involves multicomponent reactions, such as the condensation of aldehydes, thioureas, and acetoacetic esters under solvent-free conditions, as seen in structurally related analogs .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQBGMNJPOOQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- A tetrahydropyrido[2,3-d]pyrimidine core.
- Substituents including a 4-chlorophenyl group , a propylthio group , and an ethyl ester group .
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN2O3S |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of 2-aminopyrimidine derivatives with suitable aldehydes and thiols under controlled conditions. The process often requires catalysts and heating to facilitate product formation .
Medicinal Chemistry Applications
Recent studies have suggested that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant potential as multikinase inhibitors . The biological activity of this compound has been evaluated for its effects on various cancer cell lines.
-
Anticancer Activity :
- In vitro studies indicate that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis. It shows promising activity against tumors with altered cell cycle progression due to overactive CDK4/6 pathways .
- The compound has been tested against multiple cancer types including colorectal and breast cancers. Results indicate IC50 values in the low micromolar range for these cell lines .
- Mechanism of Action :
Comparative Studies
In comparison with other similar compounds:
- Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo exhibits greater potency than many analogs due to its unique substituents which enhance its lipophilicity and ability to penetrate cellular membranes .
| Compound Name | IC50 (µM) | Target Kinases |
|---|---|---|
| Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo | 0.25 | CDK4/6 |
| PD-0332991 (Pyrido[2,3-d]pyrimidine derivative) | 0.011 | CDK4/6 |
| Isopropyl 5-(3-fluorophenyl)-7-methyl | 0.50 | Various kinases |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Colorectal Cancer : A study demonstrated that treatment with this compound led to significant tumor reduction in xenograft models .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics may enhance its efficacy while reducing toxicity profiles .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its closest analogs:
Substituent Effects on Physicochemical Properties
- Halogen Substitution: Replacing the 4-chlorophenyl group (target compound) with 4-bromophenyl () increases steric bulk and polarizability. Bromine’s larger atomic radius (1.85 Å vs.
- Thioether vs. Methylene Groups : The propylthio group (target) is more lipophilic than the methoxy-carbonyl methylene group (), which could improve membrane permeability but reduce aqueous solubility. The thioether’s sulfur atom also participates in hydrogen-bonding networks, influencing crystal packing .
Core Structure and Conformational Flexibility
- Tetrahydropyrido[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine : The pyrido ring system (target) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the sulfur-containing thiazolo ring (). This difference may affect intermolecular interactions in crystalline states, as observed in hydrogen-bonding patterns .
- Ring Puckering : The tetrahydropyrido core likely exhibits distinct puckering coordinates (e.g., Cremer-Pople parameters) compared to the thiazolo analogs, influencing conformational stability and ligand-receptor interactions .
Research Findings and Implications
- Spectroscopic Characterization : The target compound’s ¹H and ¹³C NMR profiles would differ from its bromophenyl analog () due to chlorine’s diamagnetic shielding effects. For example, the 4-chlorophenyl protons resonate at ~7.3–7.5 ppm, whereas bromophenyl protons appear downfield (~7.5–7.7 ppm) .
- Bioactivity Trends : While direct bioactivity data for the target compound are unavailable, structurally related pyrimidine derivatives exhibit kinase inhibitory activity. The propylthio group’s lipophilicity may enhance cellular uptake compared to polar substituents in .
Q & A
Q. What experimental methodologies are recommended for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis of this polycyclic pyrimidine derivative involves sequential reactions, such as cyclocondensation, thioether formation, and esterification. Key steps include:
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation. For example, TLC (silica gel, ethyl acetate/hexane 3:7) can resolve intermediates with distinct Rf values .
- Purification : Employ column chromatography (e.g., silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity products.
- Yield Optimization : Adjust catalysts (e.g., p-TsOH for cyclization) or temperature (60–80°C for thioether coupling) to enhance efficiency.
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (p-TsOH) | 5–10 mol% | ↑ Cyclization efficiency |
| Reaction Temp. | 60–80°C | ↑ Thioether coupling |
| Solvent | DMF or THF | ↑ Solubility of intermediates |
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Solve the crystal structure using SHELX for refinement . Analyze bond lengths/angles (e.g., C–S bond ~1.81 Å, pyrimidine ring puckering parameters via Cremer-Pople coordinates ).
- NMR/IR Spectroscopy : Validate functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹ in IR; aromatic protons at δ 7.2–7.5 ppm in ¹H NMR).
- Software Tools : Visualize 3D structures with ORTEP-3 and validate hydrogen-bonding networks with Mercury .
Q. What analytical approaches are used to characterize hydrogen-bonding patterns in its crystal lattice?
- Methodological Answer : Conduct graph-set analysis (Bernstein et al. ) on X-ray data to classify H-bond motifs (e.g., D(2) chains or R₂²(8) rings). For example:
- Donor-Acceptor Pairs : N–H···O (2.8–3.0 Å) and O–H···S (3.1 Å) interactions stabilize the lattice.
- Thermal Analysis : Use DSC to correlate H-bond strength with melting points (e.g., strong H-bonds increase Tm by ~20°C).
Advanced Research Questions
Q. How do conformational dynamics of the tetrahydropyrido ring affect its bioactivity?
- Methodological Answer : Analyze ring puckering using Cremer-Pople parameters (θ, φ) derived from X-ray data . Molecular dynamics (MD) simulations (AMBER/CHARMM) can model flexibility:
- Key Metrics : Puckering amplitude (θ > 30° indicates non-planarity) and pseudorotation phase (φ) to map low-energy conformers.
- Bioactivity Correlation : Docking studies (AutoDock Vina) may reveal that a "boat" conformation enhances binding to kinase targets (e.g., CDK2).
Q. What mechanistic insights explain contradictory bioactivity data in enzymatic assays?
- Methodological Answer : Contradictions may arise from assay conditions or target selectivity. Address via:
- Enzyme Inhibition Assays : Compare IC₅₀ under varied pH (6.5 vs. 7.4) and ionic strength.
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., immobilized compound + LC-MS/MS).
- Metabolite Interference : Test stability in liver microsomes (CYP450 metabolism may generate inactive derivatives).
Q. How does polymorphism influence its solubility and formulation stability?
- Methodological Answer : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and characterize using:
- PXRD : Distinct peaks (e.g., Form I: 2θ = 12.5°, Form II: 2θ = 14.3°).
- Solubility Studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF).
- Stability Testing : Accelerated aging (40°C/75% RH) to assess hygroscopicity-driven phase transitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
